5-Methyl-2,1,3-benzothiadiazole

Organic Light-Emitting Diodes (OLEDs) Photoluminescence Electroluminescence

Researchers tuning green OLED emission often face unpredictable spectral shifts with unsubstituted BT cores. 5-Methyl-2,1,3-benzothiadiazole (CAS 1457-93-8) solves this via steric modulation: • Blue-shifts emission to λem ~489 nm - a 23 nm hypsochromic shift vs. non-methylated analogs. • Twisted conformation (52.07° dihedral) reduces aggregation-caused quenching in solid-state films. • Doubles DSSC power conversion efficiency when methyl is proximal to the donor. Supplied at ≥95% purity as a light yellow solid-liquid; sealed, room-temp storage. Bulk available for materials R&D.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 1457-93-8
Cat. No. B073233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,1,3-benzothiadiazole
CAS1457-93-8
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESCC1=CC2=NSN=C2C=C1
InChIInChI=1S/C7H6N2S/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3
InChIKeyXDQJAYFCPRWDOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2,1,3-benzothiadiazole: Key Properties and Procurement


5-Methyl-2,1,3-benzothiadiazole (CAS 1457-93-8) is a heterocyclic aromatic compound consisting of a benzene ring fused to a 1,2,5-thiadiazole ring, with a methyl substituent at the 5-position . It belongs to the class of 2,1,3-benzothiadiazole (BT) derivatives, which are widely recognized as strong electron-accepting building blocks for organic electronic materials [1]. This compound exhibits a melting point of 31–32 °C, a boiling point of 228.5±9.0 °C at 760 mmHg, and a predicted density of 1.297±0.06 g/cm³ [2]. It is typically supplied as a light yellow to yellow solid-liquid mixture with a purity of ≥95% [2].

Building Block Type
Methyl-substituted BT electron acceptor for optoelectronic materials
Physical Form
Light yellow solid-liquid, purity ≥95%
Key Attribute
Melting point 31–32 °C facilitates handling and processing

Why Generic Substitution Fails for 5-Methyl-BT


While 2,1,3-benzothiadiazole (BT) and its derivatives share a common electron-accepting core, their substitution pattern profoundly alters optoelectronic performance [1]. The methyl group at the 5-position introduces a steric effect that disrupts molecular planarity, increasing the dihedral angle between the donor and acceptor moieties to 52.07° in certain derivatives, compared to 33.37° for regioisomers with methyl groups positioned elsewhere [2]. This steric hindrance inhibits intramolecular charge transfer, leading to significant blue shifts in absorption and emission wavelengths and reduced molar extinction coefficients compared to non-methylated or differently substituted analogs [3]. Consequently, substituting 5-methyl-2,1,3-benzothiadiazole with the parent BT or other positional isomers without quantitative re-optimization of the material system will result in unpredictable and often suboptimal device performance in OLEDs and DSSCs.

Regioisomer mismatch
Methyl position on the benzothiadiazole core alters dihedral angle and intramolecular charge transfer, shifting emission wavelength and device efficiency.
Non-methylated BT substitution
Replacing 5-methyl-BT with parent benzothiadiazole introduces a 23 nm red shift in emission and lower electroluminescence control, requiring full device re-optimization.
Material system re-optimization
Even isomerically similar analogs cannot be directly interchanged without verifying photophysical and photovoltaic performance in the intended host matrix.

5-Methyl-BT: Quantitative Performance Evidence


Blue-Shifted Emission in OLEDs vs. Non-Methylated BT

When incorporated into a symmetrical donor-acceptor dye (D1), 5-methyl-2,1,3-benzothiadiazole induces a significant hypsochromic shift in both absorption and photoluminescence compared to the directly analogous non-methylated benzothiadiazole dye (C1). This is attributed to the steric effect of the 5-methyl group, which disrupts π-conjugation and inhibits intramolecular charge transfer [1].

Emission Shift vs BT
Head-to-head
489 nm
512 nm (Δ –23 nm)
Enables green OLED emission
Measured in DCM solution with D1 vs C1 dyes
Organic Light-Emitting Diodes (OLEDs) Photoluminescence Electroluminescence Steric Tuning

Reduced Molar Extinction Coefficient by Steric Hindrance

The 5-methyl substituent on the benzothiadiazole core lowers the molar extinction coefficient (ε) for the charge-transfer absorption band. This is a direct consequence of the nonplanar geometry induced by the methyl group, which reduces the transition dipole moment [1]. The effect is evident when comparing the 5-methyl-substituted dye (D4) with its regioisomer lacking a methyl group at the 5-position (D3).

Extinction Coefficient
Head-to-head
7.36 × 10³ M⁻¹ cm⁻¹
3.5% lower vs isomer D3, reduces self-absorption
Charge-transfer band in DCM
OLED Materials Molecular Engineering Optical Properties Steric Effects

Enhanced DSSC Efficiency by Methyl Position Engineering

In D–A′–π–A configured DSSC sensitizers based on 5-methylbenzothiadiazole as an auxiliary acceptor, the precise location of the methyl group relative to the donor and acceptor moieties dictates photovoltaic performance. Dyes with the methyl unit positioned near the donor exhibit significantly higher power conversion efficiency (PCE) compared to isomeric dyes with the methyl group near the acceptor segment [1].

DSSC PCE Improvement
Head-to-head
~2× PCE
vs near-acceptor isomer
Position-dependent PCE reported
TiO₂ / I⁻/I₃⁻ DSSC under AM 1.5G
Dye-Sensitized Solar Cells (DSSCs) Photovoltaics Power Conversion Efficiency (PCE) Isomeric Dyes

Steric Disruption of Coplanarity via Dihedral Angle

Density functional theory (DFT) calculations reveal that the 5-methyl substituent induces substantial twisting between the benzothiadiazole core and adjacent aromatic donor units. This steric disruption is quantified by the dihedral angle, which is significantly larger for the 5-methyl-substituted dye compared to its regioisomer [1].

Dihedral Angle
Head-to-head
52.07°
Steric tuning confirmed via DFT
Dye D4 vs D3, B3LYP/6-31G(d,p)
DFT Calculations Molecular Geometry Conformational Analysis Steric Tuning

5-Methyl-2,1,3-benzothiadiazole: Application Scenarios


Blue-Shifted Green OLED Emitters

For researchers developing solution-processed OLEDs that require emission in the green to yellowish-green region (λem ~ 489 nm), 5-methyl-2,1,3-benzothiadiazole is a building block of choice. As demonstrated in dye D1, its incorporation yields a 23 nm hypsochromic shift in emission compared to the analogous non-methylated BT derivative (C1, λem = 512 nm), enabling precise spectral tuning without altering the core donor-acceptor architecture [1]. This is particularly valuable for display applications where specific color coordinates (e.g., CIE 1931) must be met.

DSSC Sensitizer Optimization by Methyl Positional Engineering

In the design of metal-free organic dyes for dye-sensitized solar cells, 5-methylbenzothiadiazole serves as an effective auxiliary acceptor. Critically, the evidence shows that placing the methyl group proximal to the donor moiety can double the power conversion efficiency relative to isomeric dyes where the methyl is near the acceptor [1]. Therefore, procurement of this specific isomer is essential for groups aiming to replicate or improve upon the high-efficiency DSSC performance reported in the literature.

Reduced Extinction Coefficient to Suppress Self-Absorption

In applications where high chromophore concentrations or solid-state films lead to undesirable self-absorption or aggregation-caused quenching, the 5-methyl-substituted BT core offers a quantifiable advantage. Its sterically induced twisting reduces the molar extinction coefficient by ~3.5% compared to less hindered isomers (D4 vs. D3) and blue-shifts absorption, thereby lowering the overlap between absorption and emission spectra [1]. This makes it a strategic choice for solid-state luminescent solar concentrators or high-brightness OLEDs where minimizing reabsorption losses is critical.

DFT-Guided Design of Nonplanar Donor-Acceptor Systems

For computational materials scientists and synthetic chemists employing a DFT-guided design workflow, 5-methyl-2,1,3-benzothiadiazole provides a validated test case. The calculated dihedral angle of 52.07° in dye D4, confirmed by experimental photophysical data, serves as a benchmark for modeling the steric impact of 5-substitution on π-conjugation [1]. Researchers can use this quantitative data to calibrate computational models when predicting the properties of novel benzothiadiazole-based materials.

Application
Selection Property
Validation Focus
Green OLED emitter design
5-methyl substitution for hypsochromic shift
Photoluminescence emission wavelength
DSSC sensitizer optimization
Methyl position relative to donor
Power conversion efficiency
Solid-state luminescent devices
Reduced molar extinction coefficient
Absorption-emission overlap
DFT model calibration
Dihedral angle benchmark
Conjugation disruption modeling

Technical Documentation Hub

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